molecular formula C23H25N3O3S4 B11524636 (5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11524636
M. Wt: 519.7 g/mol
InChI Key: SYSJIDAHWWFVTE-SVJWQLCWSA-N
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Description

The compound “(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may include:

    Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Formation of Benzothiazole Ring: This can be synthesized by the condensation of 2-aminothiophenol with an aldehyde or ketone.

    Coupling Reactions: The final compound may be formed by coupling the thiazolidinone and benzothiazole intermediates under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) or halogens (Cl₂, Br₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In materials science, the compound could be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Benzothiazole Derivatives: Used in the development of dyes, drugs, and agrochemicals.

Uniqueness

The unique combination of thiazolidinone and benzothiazole moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H25N3O3S4

Molecular Weight

519.7 g/mol

IUPAC Name

(2Z,5Z)-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25N3O3S4/c1-5-8-12-26-20(28)18(33-23(26)30)22-25(11-6-2)19(27)17(32-22)21-24(7-3)15-13-14(29-4)9-10-16(15)31-21/h6,9-10,13H,2,5,7-8,11-12H2,1,3-4H3/b21-17-,22-18-

InChI Key

SYSJIDAHWWFVTE-SVJWQLCWSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\N(C(=O)/C(=C/3\N(C4=C(S3)C=CC(=C4)OC)CC)/S2)CC=C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2N(C(=O)C(=C3N(C4=C(S3)C=CC(=C4)OC)CC)S2)CC=C)SC1=S

Origin of Product

United States

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